molecular formula C7H4FIN2 B1278781 4-Amino-2-fluoro-5-iodobenzonitrile CAS No. 380241-60-1

4-Amino-2-fluoro-5-iodobenzonitrile

Cat. No.: B1278781
CAS No.: 380241-60-1
M. Wt: 262.02 g/mol
InChI Key: WSDHSOHYAMHUIA-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2 It is a halogenated benzonitrile derivative, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Iodination: The substitution of a hydrogen atom with an iodine atom using iodine and a suitable oxidizing agent.

    Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the iodo group can be reduced to a hydrogen atom.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of deiodinated or deaminated products.

Scientific Research Applications

4-Amino-2-fluoro-5-iodobenzonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and iodo groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzonitrile: Lacks the amino group, making it less reactive in certain substitution reactions.

    4-Amino-2-fluorobenzonitrile:

    4-Amino-5-iodobenzonitrile: Lacks the fluoro group, altering its electronic properties and reactivity.

Uniqueness

4-Amino-2-fluoro-5-iodobenzonitrile is unique due to the combination of amino, fluoro, and iodo groups on the benzene ring. This combination provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-2-fluoro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDHSOHYAMHUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451395
Record name 4-AMINO-2-FLUORO-5-IODOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380241-60-1
Record name 4-Amino-2-fluoro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380241-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-2-FLUORO-5-IODOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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